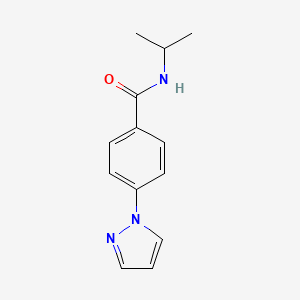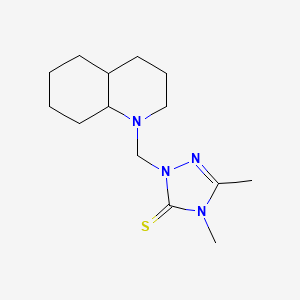
2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide, also known as IMCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IMCA is a heterocyclic organic compound that consists of an imidazole ring and a cyclohexyl group. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mécanisme D'action
The exact mechanism of action of 2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide is not fully understood. However, it is believed that 2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide acts as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the activity of the GABAergic system, which is known to have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide has been shown to have various biochemical and physiological effects. In animal models, 2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide has been shown to increase GABA levels in the brain and decrease the levels of stress hormones such as cortisol. 2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuroplasticity and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. It has also been shown to have low toxicity in animal models. However, one limitation of 2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide is that its exact mechanism of action is not fully understood. This makes it challenging to design experiments that specifically target its effects.
Orientations Futures
There are several future directions for research on 2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide. One area of research could be to investigate the potential use of 2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide in the treatment of anxiety and depression in humans. Another area of research could be to study the effects of 2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide on cognitive function and neuroplasticity. Additionally, further studies are needed to understand the exact mechanism of action of 2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide and its potential interactions with other compounds.
Méthodes De Synthèse
2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-bromoacetophenone with imidazole in the presence of a base to form 2-imidazol-1-ylacetophenone. The resulting compound is then reacted with 2-methylcyclohexylamine to form 2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide. Other methods involve the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide has been extensively studied for its potential applications in various fields. One of the most significant applications of 2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide is in the field of neuroscience. 2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans.
Propriétés
IUPAC Name |
2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-10-4-2-3-5-11(10)14-12(16)8-15-7-6-13-9-15/h6-7,9-11H,2-5,8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXOULSXACTTNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)CN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-imidazol-1-yl-N-(2-methylcyclohexyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]butan-1-ol](/img/structure/B7463038.png)
![4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7463046.png)
![1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B7463066.png)
![N-[4-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]phenyl]cyclopropanecarboxamide](/img/structure/B7463068.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-methylbenzamide](/img/structure/B7463072.png)
![4-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile](/img/structure/B7463080.png)


![4-(2-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7463091.png)

![N-carbamoyl-2-phenyl-2-[2-propoxy-5-(trifluoromethyl)anilino]acetamide](/img/structure/B7463103.png)
![1-[2-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one](/img/structure/B7463108.png)
